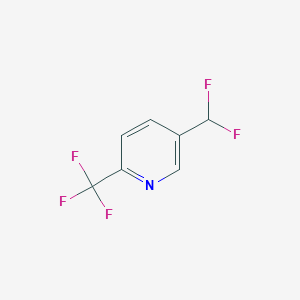
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine is a fluorinated organic compound that belongs to the class of pyridines. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique properties imparted by the fluorine atoms, such as increased lipophilicity and metabolic stability, contribute to its significance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process involves the use of trifluoromethylating agents, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, under radical conditions . The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent, like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and acetic acid.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Applications De Recherche Scientifique
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity . The compound may inhibit or activate specific signaling pathways, resulting in desired biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)pyridine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
2-(Difluoromethyl)pyridine: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine: Positional isomer with different substitution pattern, affecting its chemical behavior.
Uniqueness
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H4F5N |
|---|---|
Poids moléculaire |
197.10 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)4-1-2-5(13-3-4)7(10,11)12/h1-3,6H |
Clé InChI |
RGLDNTRTJCRCLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


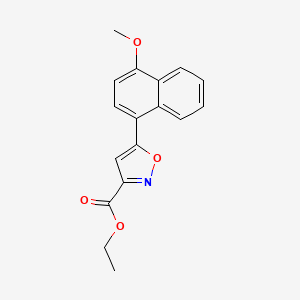
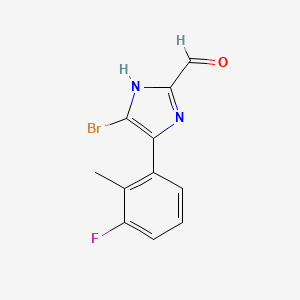
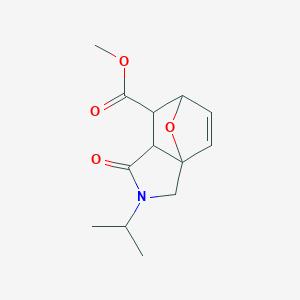
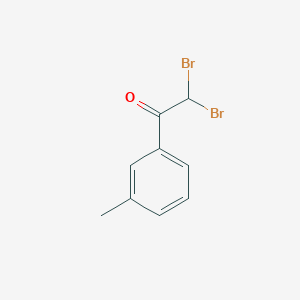
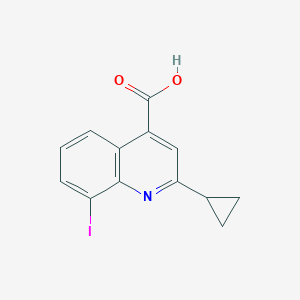
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)

![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)
![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)
![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)


![4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole](/img/structure/B13710573.png)
![5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)
